

"electrochemical properties of antimony pentoxide versus antimony trioxide"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Antimony pentoxide**

Cat. No.: **B072755**

[Get Quote](#)

A Comparative Guide to the Electrochemical Properties of **Antimony Pentoxide** and Antimony Trioxide

This guide provides a detailed comparison of the electrochemical properties of **antimony pentoxide** (Sb_2O_5) and antimony trioxide (Sb_2O_3) for researchers, scientists, and drug development professionals. The following sections summarize key performance data, outline experimental methodologies, and visualize fundamental concepts related to the electrochemical behavior of these two antimony oxides.

Data Presentation

The electrochemical properties of **antimony pentoxide** and antimony trioxide are summarized in the tables below. It is important to note that the presented data is compiled from various studies, and direct comparison may be limited due to differing experimental conditions.

Table 1: General and Physical Properties

Property	Antimony Pentoxide (Sb ₂ O ₅)	Antimony Trioxide (Sb ₂ O ₃)
Molar Mass	323.52 g/mol [1]	291.518 g/mol [2]
Appearance	Yellow, powdery solid[3]	White solid[2]
Density	3.78 g/cm ³ [3]	5.2 g/cm ³ (α-form), 5.67 g/cm ³ (β-form)[2]
Melting Point	380 °C (decomposes)[3]	656 °C[2]
Boiling Point	Decomposes[3]	1,425 °C (sublimes)[2]
Solubility in Water	0.3 g/100 mL[3]	370±37 µg/L[2]
Crystal Structure	Cubic[3]	Cubic (α) < 570 °C, Orthorhombic (β) > 570 °C[2]

Table 2: Electrochemical Performance Data

Parameter	Antimony Pentoxide (Sb ₂ O ₅)	Antimony Trioxide (Sb ₂ O ₃)	Electrolyte/System
Specific Capacitance	478.0 C/g (as Sb- Sb ₂ O ₅ @P@C composite)[4]	3011 F/g (nanocrystalline)[5]	1 M KOH[5]
Theoretical Anode Capacity (Li-ion)	1324 mAh/g[6]	1109 mAh/g[7]	Lithium-ion battery
Structural Stability (Li- ion anode)	Less stable than Sb ₂ O ₃ [7]	Good structural stability[7]	Lithium-ion battery

Experimental Protocols

Detailed methodologies for the key electrochemical experiments cited are provided below.

Electrode Preparation

Working electrodes are typically prepared by mixing the active material (Sb₂O₅ or Sb₂O₃ powder), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., nickel foam or stainless steel) and dried in a vacuum oven.[8]

Cyclic Voltammetry (CV)

Cyclic voltammetry is performed to study the redox behavior of the electrode materials.[9] A three-electrode system is typically used, consisting of the prepared antimony oxide electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE).[9][10]

Typical Experimental Parameters:

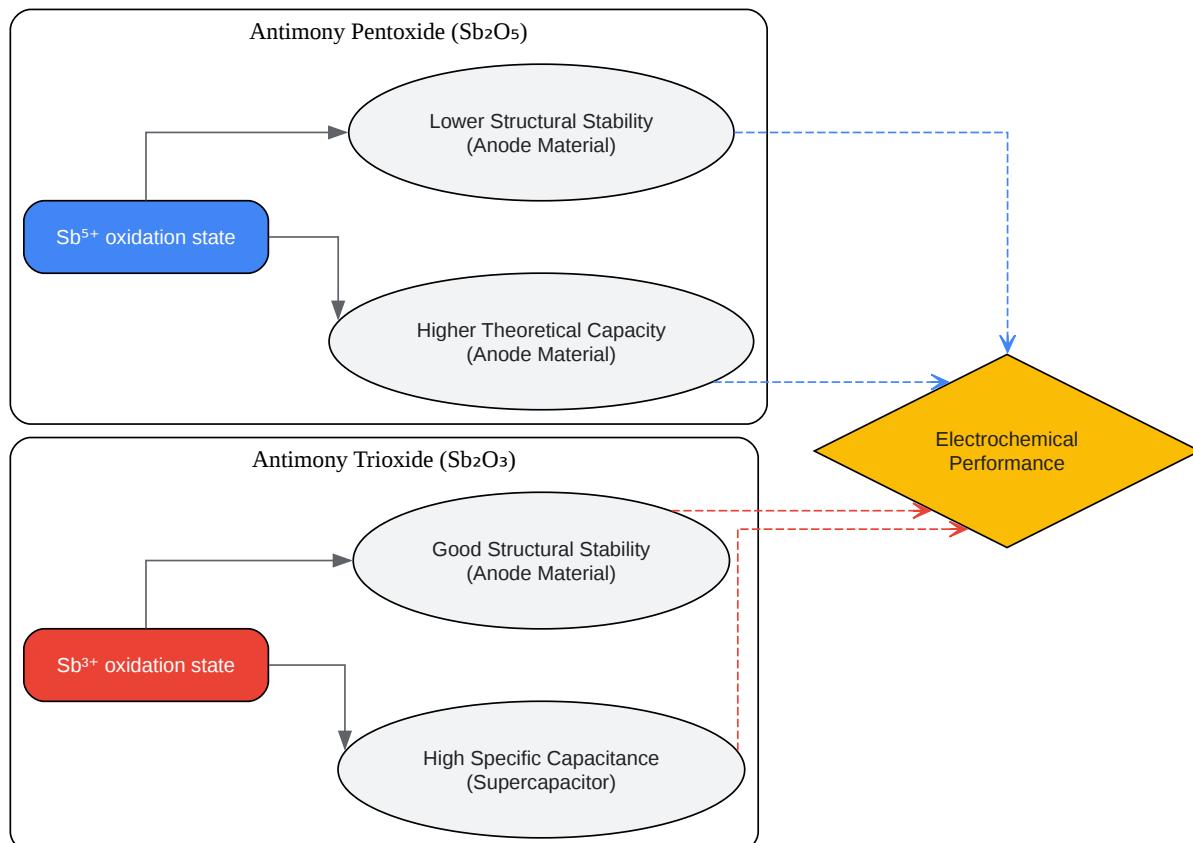
- Electrolyte: An aqueous solution such as 1 M potassium hydroxide (KOH) or a non-aqueous electrolyte for battery testing.[5]
- Potential Window: A specific voltage range is scanned, for example, from -0.5 V to 0.8 V vs. SCE.[11]
- Scan Rate: The potential is swept at various rates, such as 10, 20, 50, 100, 200, and 500 mV/s, to investigate the kinetics of the electrochemical reactions.[12]
- Procedure: The working electrode is immersed in the electrolyte, and the potential is swept linearly from a starting potential to a vertex potential and then back to the starting potential. The resulting current is measured as a function of the applied potential.[11]

Electrochemical Impedance Spectroscopy (EIS)

EIS is used to investigate the charge transfer resistance and ion diffusion processes at the electrode-electrolyte interface.[13]


Typical Experimental Parameters:

- Frequency Range: A wide frequency range is scanned, for example, from 100 kHz down to 0.01 Hz.[14]


- AC Amplitude: A small AC voltage perturbation, typically 5-10 mV, is applied.[[14](#)]
- DC Potential: The measurement is performed at the open-circuit potential of the electrode. [[15](#)]
- Procedure: The impedance of the electrochemical cell is measured at different AC frequencies. The resulting data is often presented as a Nyquist plot (imaginary impedance vs. real impedance).[[16](#)]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the electrochemical comparison of **antimony pentoxide** and antimony trioxide.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing Sb₂O₅ and Sb₂O₃.

[Click to download full resolution via product page](#)

Caption: Key properties influencing electrochemical performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antimony pentoxide | O₅Sb₂ | CID 14813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimony pentoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of TiO₂ on the Electrochemical Performance of Sb₂O₃ Anodes for Li-Ion Batteries | MDPI [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ossila.com [ossila.com]
- 10. abechem.com [abechem.com]
- 11. static.igem.org [static.igem.org]
- 12. asdlab.org [asdlab.org]
- 13. nlab.pl [nlab.pl]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["electrochemical properties of antimony pentoxide versus antimony trioxide"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072755#electrochemical-properties-of-antimony-pentoxide-versus-antimony-trioxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com